4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride
Description
4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride (CAS: 1551735-52-4) is a synthetic organic compound featuring a benzonitrile core substituted with a pyrrolidine-acetyl group and a hydrochloride counterion. Its molecular formula is C₁₃H₁₆ClN₃O, with a molecular weight of 265.74 g/mol . The compound is structurally characterized by:
- A benzonitrile moiety, contributing to its aromatic and polar properties.
- A pyrrolidine-acetyl side chain, which introduces tertiary amine functionality and influences solubility and biological activity.
- A hydrochloride salt, enhancing stability and crystallinity.
This compound is primarily utilized in pharmaceutical and materials science research, particularly in the development of intermediates for drug discovery or organic electronic materials .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylacetyl)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c14-9-11-3-5-12(6-4-11)13(16)10-15-7-1-2-8-15;/h3-6H,1-2,7-8,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYGKAGGAROHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)C2=CC=C(C=C2)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of preformed pyrrolidine rings . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
The nitrile and acetyl groups undergo hydrolysis under distinct conditions:
Nucleophilic Substitution
The pyrrolidine nitrogen and acetyl carbonyl are sites for nucleophilic attack:
Cyclization and Annulation
The acetyl group participates in annulation with ketones or aldehydes:
Acylation and Alkylation
The acetyl group acts as an acylating agent:
Redox Reactions
Controlled reductions or oxidations alter functional groups:
| Reaction | Conditions | Products | Outcome |
|---|---|---|---|
| Nitrile Reduction | H<sub>2</sub>/Raney Ni | 4-[2-(Pyrrolidin-1-yl)acetyl]benzylamine | Requires high-pressure hydrogenation; possible over-reduction risks. |
| Acetyl Oxidation | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | 4-[2-(Pyrrolidin-1-yl)glycolyl]benzonitrile | Rarely employed due to competing nitrile oxidation. |
Structural Influences on Reactivity
-
Electron-Withdrawing Nitrile : Enhances electrophilicity of the acetyl carbonyl, facilitating nucleophilic attack.
-
Pyrrolidine Ring : Steric and electronic effects modulate reaction rates; secondary amine can participate in intramolecular hydrogen bonding .
-
Hydrochloride Salt : Increases solubility in polar solvents and may protonate the pyrrolidine nitrogen, altering its nucleophilicity .
Scientific Research Applications
4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride has shown potential in several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a selective androgen receptor modulator (SARM), which could have implications for the treatment of various diseases . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce cell cycle arrest in the G2/M phase and disrupt microtubule dynamic assembly . This mechanism is crucial for its potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride with structurally related benzonitrile derivatives, focusing on molecular properties, applications, and research findings:
Key Findings from Comparative Analysis:
Structural Influence on Solubility :
- The hydrochloride salt form (e.g., 1551735-52-4) exhibits superior aqueous solubility compared to neutral analogs like 79149-49-8, making it preferable for pharmacological formulations .
- Ethoxy-linked derivatives (e.g., 166975-76-4) show moderate solubility in organic solvents, ideal for materials science applications .
Biological Activity :
- Piperidine-containing analogs (e.g., 1296224-75-3) demonstrate enhanced CNS penetration due to the piperidine ring’s lipophilicity .
- Pyrrolidine derivatives (e.g., 1044769-67-6) exhibit broader antimicrobial activity, attributed to the amine group’s ability to disrupt bacterial membranes .
Materials Science Applications :
- Benzonitrile derivatives with acetyl-pyrrolidine groups (e.g., 1551735-52-4) are explored as thermally activated delayed fluorescence (TADF) materials in OLEDs due to their electron-deficient nitrile group and rigid aromatic core .
Synthetic Efficiency :
- The parent compound (79149-49-8) achieves synthesis yields up to 90% via optimized acetylation and cyclization routes, whereas hydrochloride forms require additional purification steps, reducing yields to ~70% .
Biological Activity
4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H14ClN3O
- Molecular Weight : 265.72 g/mol
- IUPAC Name : this compound
This compound features a pyrrolidine ring and a benzonitrile moiety, contributing to its unique pharmacological profile.
Research indicates that this compound acts through multiple pathways. It has been identified as a selective androgen receptor modulator (SARM), which means it can selectively activate androgen receptors in certain tissues while minimizing effects in others, such as the prostate . This selectivity is crucial for developing treatments for conditions like prostate cancer without the associated side effects typically seen with traditional androgen therapies.
Therapeutic Applications
The compound has shown promise in various therapeutic areas:
- Cancer Therapy : Its role as an SARM suggests potential applications in treating androgen-dependent cancers, particularly prostate cancer. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines .
- Neurological Disorders : There is evidence suggesting that derivatives of this compound may enhance cognitive functions and attention in animal models, indicating potential use in treating neurodegenerative diseases such as Alzheimer’s disease .
Case Studies and Research Findings
A number of studies have explored the biological activity of this compound and its analogs:
- Selective Androgen Receptor Modulation : In vitro studies showed that this compound binds effectively to androgen receptors, promoting anabolic effects in muscle tissue while exhibiting neutral effects on the prostate .
- Cytotoxicity Studies : In a study involving B16F10 melanoma cells, compounds similar to 4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile were tested for their cytotoxic effects. Results indicated significant apoptosis induction in tumor cells, suggesting potential anti-cancer properties .
- Cognition Enhancement : Research on related compounds demonstrated improvements in cognitive performance in animal models at doses ranging from 0.01 to 1 mg/kg, highlighting the therapeutic potential for enhancing cognition and attention .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
